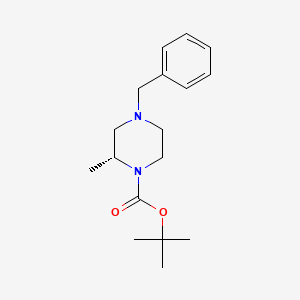

(R)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

Übersicht

Beschreibung

®-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate piperazine derivative and benzyl halide.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Protection and Deprotection Steps: The tert-butyl group is often introduced using tert-butyl chloroformate under basic conditions. The reaction may require protection and deprotection steps to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free piperazine amine. Common methods include:

| Reagent/Conditions | Reaction Outcome | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | Removes Boc, forms R-NH₂ piperazine salt | Fast, room temperature |

| HCl in dioxane (4M) | Generates hydrochloride salt of the amine | Requires 1–2 hours at 20–25°C |

Example Procedure (adapted from ):

-

Dissolve 1 mmol Boc-protected compound in 10 mL TFA/DCM (1:1 v/v).

-

Stir at 25°C for 2 hours.

-

Concentrate under vacuum to isolate the deprotected piperazine as a TFA salt (yield: >95%).

Oxidation Reactions

The benzyl group and methylpiperazine moiety undergo selective oxidation:

| Target Site | Reagents/Conditions | Product |

|---|---|---|

| Benzyl group | KMnO₄, H₂SO₄, 80°C | Benzoic acid derivative |

| Methylpiperazine | CrO₃, acetic acid | Oxidized to ketone or carboxylic acid |

Key Insight : Oxidation of the benzyl group is more facile due to the aromatic ring’s electron-donating effects, while methyl oxidation requires stronger conditions.

Reduction Reactions

Catalytic hydrogenation targets the benzyl group or carbonyl functionalities:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Benzyl hydrogenation | H₂ (1 atm), Pd/C (10%), EtOH | Cyclohexylmethyl derivative |

| Ester reduction | LiAlH₄, anhydrous ether | Alcohol formation (rarely used) |

Example :

-

Suspend 1 mmol compound in ethanol with 10% Pd/C.

-

Apply H₂ gas (1 atm) for 6 hours.

-

Filter and concentrate to isolate reduced product (yield: ~85%).

Substitution Reactions

The benzyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent | Conditions | Product |

|---|---|---|

| NaN₃, DMF | 16 hours, 25°C | Azide-substituted derivative |

| NaSH, DMSO | 12 hours, 60°C | Thiol-functionalized compound |

Note : Substitution at the methylpiperazine position is sterically hindered, favoring benzyl modifications.

Alkylation and Acylation

The free amine (post-Boc deprotection) reacts with electrophiles:

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperazine derivative |

| Acylation | Acetyl chloride, Et₃N | N-Acetylpiperazine compound |

Example :

-

Add 1.2 eq acetyl chloride to deprotected piperazine in DCM with Et₃N.

-

Stir for 3 hours at 0°C.

-

Isolate via aqueous workup (yield: 78%).

Stability and Side Reactions

-

Hydrolysis : The Boc group is stable to bases but hydrolyzes slowly in aqueous acidic media (t₁/₂: ~24 hours at pH 3).

-

Thermal Degradation : Decomposes above 200°C, releasing CO₂ and isobutene.

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Primary Site | Byproducts |

|---|---|---|---|

| Boc deprotection | Fast | Tert-butyl carbonate | CO₂, tert-butanol |

| Benzyl oxidation | Moderate | Benzyl group | CO₂ (if overoxidized) |

| Methyl oxidation | Slow | Methylpiperazine | Trace ketones |

This compound’s reactivity profile underscores its utility in medicinal chemistry for generating diverse analogs. Experimental protocols should prioritize Boc deprotection for further functionalization, while oxidation and substitution enable precise structural tuning.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C17H26N2O2

- Molecular Weight : 290.4 g/mol

- CAS Number : 170033-58-6

- IUPAC Name : tert-butyl (2R)-4-benzyl-2-methylpiperazine-1-carboxylate

Synthetic Routes

The synthesis of (R)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate typically involves:

- Starting Materials : Piperazine derivatives and benzyl halides.

- Reaction Conditions : Conducted in the presence of bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution.

- Protection/Deprotection Steps : Utilization of tert-butyl chloroformate under basic conditions for the introduction of the tert-butyl group.

Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its structural features allow it to be used in various chemical transformations, including:

- Oxidation : Formation of carboxylic acids or ketones.

- Reduction : Production of alcohols or amines.

- Substitution Reactions : Formation of substituted piperazine derivatives.

Biology

This compound is studied for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens.

- Anticancer Activity : In vitro assays indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis.

Medicine

This compound is investigated for its potential use in drug development, particularly as:

- Kinase Inhibitor : Its structural features allow it to interact with specific kinases involved in signaling pathways associated with cancer cell proliferation.

Industry

The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Cancer Therapy | Demonstrated ability to inhibit specific kinases involved in cancer proliferation, reducing cell viability through apoptosis induction. |

| Neuroprotective Effects | Inhibition of cholinesterase enzymes linked to Alzheimer's disease; promising IC50 values for AChE and BuChE inhibition were observed. |

| Binding Affinity | High affinity for specific protein targets suggests potential as a lead compound for drug development targeting disease-related pathways. |

Wirkmechanismus

The mechanism of action of ®-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

- Benzyl 2-methylpiperazine-1-carboxylate

Uniqueness

®-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of stability, solubility, and specificity in various applications.

Biologische Aktivität

(R)-Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring, a tert-butyl group, and a benzyl substituent. Its molecular formula is , with a molecular weight of approximately 318.41 g/mol. The presence of functional groups such as carboxylates and hydroxymethyls enhances its reactivity and biological potential.

Kinase Inhibition

Research indicates that this compound exhibits significant activity as a kinase inhibitor . Kinases are crucial in various signaling pathways related to cell proliferation and apoptosis. The compound's structural features allow it to interact with specific kinases, potentially influencing cancer therapy outcomes.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Cancer Therapy : A study highlighted the compound's ability to inhibit specific kinases involved in cancer proliferation. In vitro assays demonstrated that it could reduce the viability of cancer cell lines through apoptosis induction.

- Neuroprotective Effects : Another investigation indicated that the compound could inhibit cholinesterase enzymes, which are implicated in Alzheimer's disease. The structure-activity relationship (SAR) studies showed promising IC50 values for both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition .

- Binding Affinity Studies : Interaction studies using binding assays revealed that this compound has a high affinity for certain protein targets, suggesting its potential as a lead compound for drug development targeting specific pathways involved in various diseases .

Eigenschaften

IUPAC Name |

tert-butyl (2R)-4-benzyl-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-14-12-18(13-15-8-6-5-7-9-15)10-11-19(14)16(20)21-17(2,3)4/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDZNQZBTLCTDV-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435438 | |

| Record name | (R)-TERT-BUTYL 4-BENZYL-2-METHYLPIPERAZINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170033-58-6 | |

| Record name | (R)-TERT-BUTYL 4-BENZYL-2-METHYLPIPERAZINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.